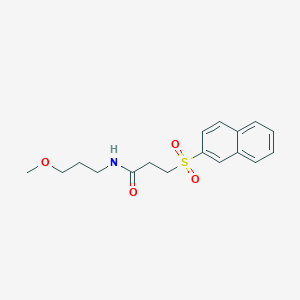
N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound characterized by its unique structural components, including a methoxypropyl group and a naphthylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves a multi-step process:
Formation of the Naphthylsulfonyl Intermediate: The initial step often involves the sulfonylation of 2-naphthol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Amide Bond Formation: The naphthylsulfonyl intermediate is then reacted with 3-methoxypropylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of methoxypropionic acid or methoxypropionaldehyde.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitro or halogenated derivatives of the naphthyl ring.
Aplicaciones Científicas De Investigación
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N1-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects depends on its application:
Biochemical Interactions: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Effects: In medicinal applications, it may target specific pathways involved in inflammation or cancer cell proliferation, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure but with a butyl group instead of a propyl group.
N~1~-(3-METHOXYPROPYL)-3-(2-BENZENESULFONYL)PROPANAMIDE: Similar structure but with a benzenesulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
N~1~-(3-METHOXYPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H21NO4S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C17H21NO4S/c1-22-11-4-10-18-17(19)9-12-23(20,21)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-8,13H,4,9-12H2,1H3,(H,18,19) |
Clave InChI |
PYGZDEPVIKZEBM-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















